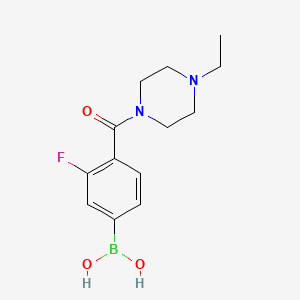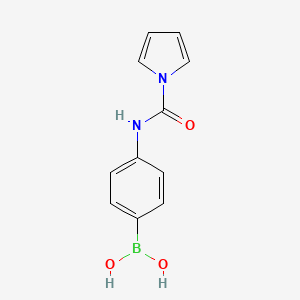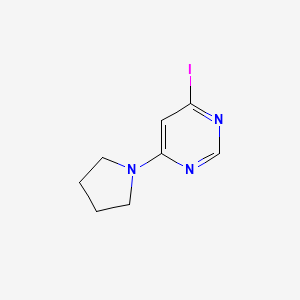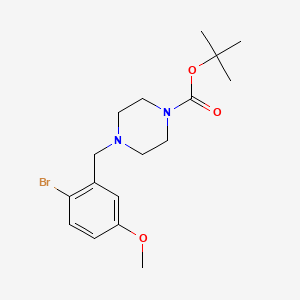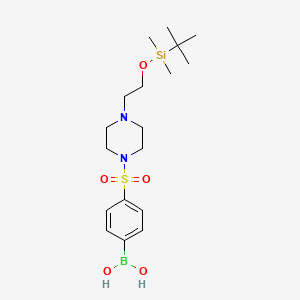
1-Pentyl-1H-pyrazol-4-ol
Übersicht
Beschreibung
1-Pentyl-1H-pyrazol-4-ol is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol. It is a derivative of pyrazole, a class of organic compounds known for their five-member aromatic ring structure with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of 1-Pentyl-1H-pyrazol-4-ol or similar compounds often involves Pd-catalysed cross-coupling reactions . These reactions are used for the functionalization of intermediate pyrazole triflates . The yield and the melting point of the synthesized compound can vary depending on the specific conditions and reactants used .Molecular Structure Analysis
The molecular structure of 1-Pentyl-1H-pyrazol-4-ol can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide detailed information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Pyrazole derivatives, including 1-Pentyl-1H-pyrazol-4-ol, can undergo various chemical reactions. For instance, they can participate in multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Pentyl-1H-pyrazol-4-ol can be determined using various analytical techniques. For instance, its molecular weight and formula can be determined using mass spectrometry. Its solubility, melting point, and other properties can be determined using various experimental methods .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
Modular Synthesis of Oligo-(1H-pyrazol-4-yl)-arenes : A methodology for synthesizing oligo-(1H-pyrazol-4-yl)-arenes from 1-trityl-1H-pyrazol-4-ylboronate pinacol esters has been developed, useful for creating novel bioactive molecules and molecular material precursors (Cook et al., 2016).
Use in Pd-catalyzed Cross-coupling Reactions : 1-Phenyl-1H-pyrazol-3-ol, a related compound, is used in Pd-catalyzed cross-coupling reactions to create various 1-phenyl-1H-pyrazole derivatives, demonstrating its utility in chemical synthesis (Arbačiauskienė et al., 2009).
Synthesis of Pyrazoles : Titanium-catalyzed multicomponent coupling reactions involving an alkyne, isonitrile, and amine, have been used to generate pyrazoles, indicating the potential of 1-Pentyl-1H-pyrazol-4-ol in complex organic syntheses (Majumder et al., 2009).
Catalysis in Olefin Epoxidation : A study focusing on a dichlorodioxomolybdenum(VI)-pyrazolylpyridine complex, including 1-pentyl-3-pyrazolylpyridine, highlights its application as a catalyst in olefin epoxidation, a significant chemical process (Amarante et al., 2014).
Chemical Structure and Properties Studies
Investigating Tautomerism : Research into the tautomerism of N-substituted pyrazolones, including 1-phenyl-1H-pyrazol-3-ol, provides insights into the chemical behavior of 1-Pentyl-1H-pyrazol-4-ol, underpinning its versatility in various chemical contexts (Arbačiauskienė et al., 2018).
Synthesis of COX-2 Inhibitors : The use of 4,5-diaryl-1H-pyrazole-3-ol, a related compound, in synthesizing potential COX-2 inhibitors highlights the potential of 1-Pentyl-1H-pyrazol-4-ol in medicinal chemistry applications (Patel et al., 2004).
Green Chemistry and Eco-Friendly Methods
Eco-Friendly Synthesis Method : An efficient and eco-friendly synthesis method for 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives is described, showcasing the potential of 1-Pentyl-1H-pyrazol-4-ol in sustainable chemistry practices (Sadeghi & Rad, 2015).
Electrocatalytic Synthesis : The electrocatalytic tandem Knoevenagel-Michael reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with aromatic aldehydes, producing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), illustrates an advanced method for synthesis that could potentially involve 1-Pentyl-1H-pyrazol-4-ol (Elinson et al., 2008).
Corrosion Inhibition
- Corrosion Inhibition in Petroleum Industry : The synthesis and application of pyrazol derivatives, including 1-Pentyl-1H-pyrazol-4-ol, in mitigating corrosion of N80 steel in the petroleum industry underline its industrial significance (Singh et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-pentylpyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-2-3-4-5-10-7-8(11)6-9-10/h6-7,11H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXXSKQYGJZJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentyl-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 6-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408852.png)


![ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408857.png)
![ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408858.png)



